molecular formula C16H22FN3O2 B2731885 N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 953223-86-4

N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No. B2731885
CAS RN: 953223-86-4
M. Wt: 307.369
InChI Key: ZUWOFUFHLJIOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, also known as JNJ-17216498, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. This compound is a potent and selective antagonist of the orexin 2 receptor, which plays a crucial role in regulating sleep-wake cycles, appetite, and energy homeostasis.

Scientific Research Applications

Orexin Receptor Mechanisms

N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is utilized in exploring orexin receptor mechanisms, particularly in the context of compulsive behaviors. Orexins and their receptors modulate various functions, including feeding, arousal, stress, and drug abuse. In the study by Piccoli et al. (2012), compounds with similar structures are investigated for their effects on binge eating in rats, indicating the potential role of such compounds in studying and possibly treating compulsive food consumption and related disorders (Piccoli et al., 2012).

Serotonin Receptor Interactions

Compounds structurally related to N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, such as ACP-103, have been studied for their interactions with serotonin receptors. These compounds display potent inverse agonist activity and hold potential as antipsychotic agents. This is exemplified in the research by Vanover et al. (2006), where the pharmacological profile of ACP-103 is detailed, highlighting its utility in exploring serotonin receptor dynamics (Vanover et al., 2006).

Na+/Ca2+ Exchange Inhibition

The compound YM-244769, structurally similar to N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, has been studied for its role as a Na+/Ca2+ exchange inhibitor. This research, such as the study by Iwamoto and Kita (2006), provides insights into the compound's protective effects against neuronal cell damage, indicating its potential as a neuroprotective drug (Iwamoto & Kita, 2006).

Drug Metabolism and Disposition

Research on compounds like N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide also includes studies on their metabolism and disposition, particularly using 19F-NMR spectroscopy. Studies like that of Monteagudo et al. (2007) provide valuable data on the metabolic fate and excretion balance of similar compounds in various animal models, contributing to the understanding of their pharmacokinetics (Monteagudo et al., 2007).

properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2/c1-20-8-6-13(7-9-20)11-19-16(22)15(21)18-10-12-2-4-14(17)5-3-12/h2-5,13H,6-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWOFUFHLJIOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

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